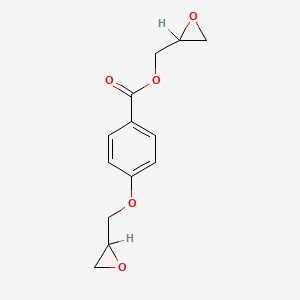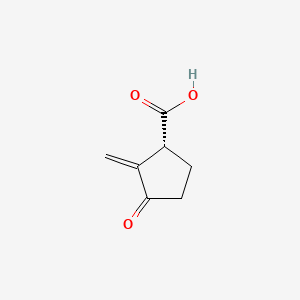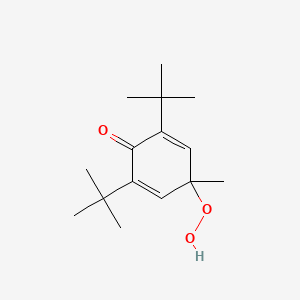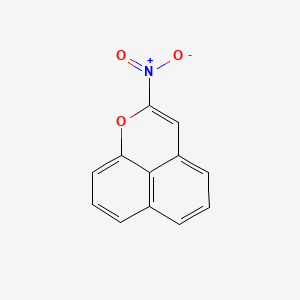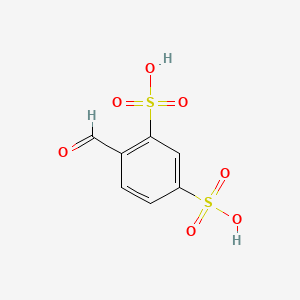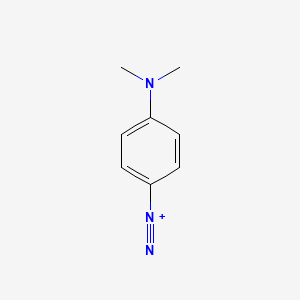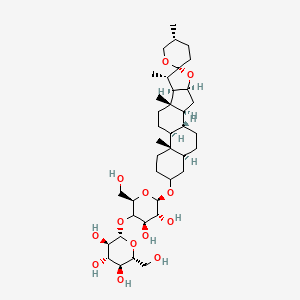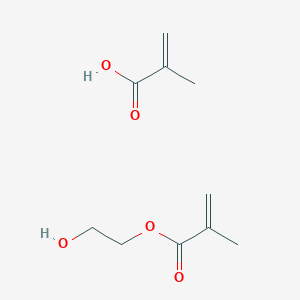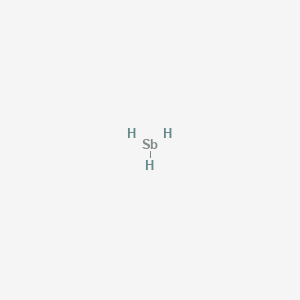
Stibine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stibine appears as a colorless gas with a disagreeable odor. A moderate fire hazard that may yield toxic fumes when heated above 392°F. Irritating to skin, eyes, and mucous membranes. Heavier than air. If exposed to prolonged fire or intense heat, the container may rupture violently or rocket.
Stibane is an antimony hydride and a mononuclear parent hydride. It is a conjugate base of a stibonium.
Aplicaciones Científicas De Investigación
Electrolytic Formation and Applications
Stibine formation through electrolytic reduction of aqueous antimony solutions is a significant area of research. Tomlinson (1964) explored this process, highlighting that the rate of stibine formation depends on factors such as total current and pH, with different cathode materials impacting the rate. This research is crucial for understanding stibine's electrolytic production and its applications in various industrial processes (Tomlinson, 1964).
Coordination Chemistry and Complex Formation
Developments in the coordination chemistry of stibine, including new ligand syntheses and coordination complexes, are vital. Greenacre, Levason, and Reid (2020) reviewed recent findings in this field, discussing the nature of metal-stibine bonds and emerging applications in catalysis and as sensors (Greenacre, Levason & Reid, 2020). Additionally, Levason and Reid (2006) provided insights into the metal complexes of tertiary monostibines and their properties (Levason & Reid, 2006).
Use in Chemical Beam Epitaxial Growth and Etching
Foord et al. (1998) investigated the use of stibine in chemical beam epitaxial growth, highlighting its straightforward handling and its similar surface reactivity pattern to arsine and phosphine. This research is significant for understanding stibine's role in the growth of semiconductor materials (Foord, Howard, McGrady & Davies, 1998).
Vapour Pressure and Thermodynamic Analysis
Research by Berka, Briggs, Millard, and Jolly (1960) on the vapour pressure of stibine contributes to understanding its physical properties and potential applications in various scientific fields, such as material science and thermodynamics (Berka, Briggs, Millard & Jolly, 1960).
Electrochemical Hydride Generation for Total Antimony Determination
The work of Ding and Sturgeon (1996) on electrochemical hydride generation for total antimony determination in natural waters shows stibine's role in environmental analysis and monitoring (Ding & Sturgeon, 1996).
Analysis of Stibine in Air
Cross (1979) developed a method for measuring stibine in air, crucial for occupational health and environmental monitoring. This research underscores stibine's significance in air quality assessment and public health (Cross, 1979).
Propiedades
Número CAS |
7803-52-3 |
|---|---|
Nombre del producto |
Stibine |
Fórmula molecular |
SbH3 H3S |
Peso molecular |
124.78 g/mol |
Nombre IUPAC |
stibane |
InChI |
InChI=1S/Sb.3H |
Clave InChI |
OUULRIDHGPHMNQ-UHFFFAOYSA-N |
SMILES |
[SbH3] |
SMILES canónico |
[SbH3] |
Punto de ebullición |
-1 °F at 760 mm Hg (NIOSH, 2016) -17 °C -18 °C -1°F |
Color/Form |
Colorless gas Thermally unstable gas, forming colorless liquid and crystals at liquid air temperature |
Densidad |
5.100 g/L Relative density (water = 1): 2.26 (-25 °C) 4.31(relative gas density) |
Punto de inflamación |
Flammable gas NA (Gas) |
melting_point |
-126 °F (NIOSH, 2016) -88 °C -126°F |
Otros números CAS |
13940-35-7 20346-77-4 7803-52-3 |
Descripción física |
Stibine appears as a colorless gas with a disagreeable odor. A moderate fire hazard that may yield toxic fumes when heated above 392°F. Irritating to skin, eyes, and mucous membranes. Heavier than air. If exposed to prolonged fire or intense heat, the container may rupture violently or rocket. COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. Colorless gas with a disagreeable odor like hydrogen sulfide. |
Pictogramas |
Flammable; Health Hazard |
Vida útil |
Decomp slowly on standing at room temp; thermally less stable than arsine. |
Solubilidad |
Slight (NIOSH, 2016) Slightly soluble in water 4.1 g/L at 0 °C in water The gas is slightly soluble in water. Soluble in ethanol Freely soluble in alcohol, carbon disulfide and other organic solvents Gas ... is very soluble in alcohol, carbon disulfide and organic solvents Solubility in water: poor Slight |
Sinónimos |
antimony hydride antimony trihydride stibine |
Densidad de vapor |
Relative vapor density (air = 1): 4.4 4.31 |
Presión de vapor |
greater than 1 atm (NIOSH, 2016) >1 atm |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





